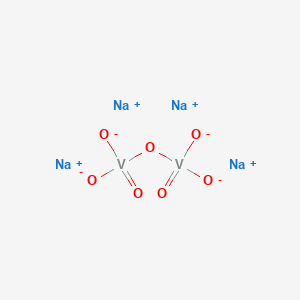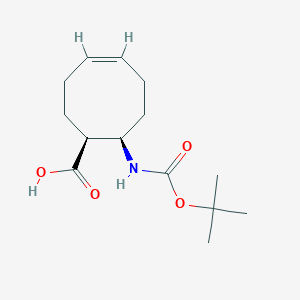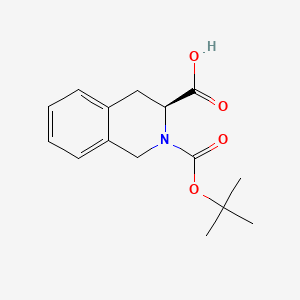![molecular formula C31H30ClN3O9 B1144096 (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox CAS No. 1276666-14-8](/img/no-structure.png)
(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals with potential relevance in medicinal chemistry and materials science. Compounds with similar structural features have been studied for their unique reactions and properties, which could have implications in drug development and the synthesis of new materials.
Synthesis Analysis
Synthetic routes for related compounds often involve multistep reactions, including condensation, cyclization, and functionalization processes. For example, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with α-enamino esters leads to complex cyclic structures through thermal cyclization processes (Racheva, Aliev, & Maslivets, 2008).
Molecular Structure Analysis
X-ray crystallography is a common method to determine the molecular structure of complex compounds. For instance, the structure of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine was elucidated using this technique, revealing a triclinic crystal system (Bremner, Donovan, Jarvis, & Ladd, 1977).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to a variety of products, influenced by the specific reactants and conditions used. For example, the novel synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases the versatility of reactions involving diamines, Meldrum's acid, and isocyanides (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their potential applications. These properties can significantly influence the compound's behavior in biological systems or in material applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the potential uses of these compounds. Studies on related compounds have highlighted the importance of heteroaromatic rings, which can exhibit weak receptor antagonistic activity, as seen in studies on serotonin-3 receptor antagonists (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995).
Scientific Research Applications
-
Oxazol-2(3H)-ones : These compounds play a significant role in the fields of organic synthesis and drug development . The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates or multi-step reactions . A concise synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive has been reported .
-
5-Chlorobenzo[d]oxazole-2-thiol : This compound is used in research and development, and must be handled by technically-qualified persons . It is not intended to be used in foods and/or cosmetics and/or drugs (human and veterinary) and/or consumer products and/or biocides and/or pesticides of any kind unless explicitly stated otherwise .
-
5-chlorobenzo[d]oxazol-2-ol : This compound is available for purchase for research purposes .
properties
CAS RN |
1276666-14-8 |
|---|---|
Product Name |
(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox |
Molecular Formula |
C31H30ClN3O9 |
Molecular Weight |
624.0376 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)



![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)


